3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-14-17-15(10-23(2,3)11-16(17)27)26-22-18(14)19(24)20(30-22)21(28)25-12-6-8-13(29-4)9-7-12/h6-9H,5,10-11,24H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGIAFRYROJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-b]Quinoline Core
The thieno[2,3-b]quinoline scaffold is synthesized via cyclocondensation reactions. A proven method involves starting with a substituted quinoline precursor and introducing a thiophene ring through sulfur-based cyclization . For example, methyl 3-vinylquinolin-2(1H)-one-4-carboxylate reacts with phosphoryl chloride (POCl₃) to form a chlorinated intermediate, which undergoes bromination and subsequent treatment with thiourea to yield the thienoquinoline core .
Reaction Conditions:
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Step 1: Chlorination with POCl₃ at 70–80°C for 2 hours.
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Step 2: Bromination in ethanol at room temperature.
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Step 3: Cyclization with thiourea under reflux for 3 hours.
Key Intermediate:
Methyl thieno[2,3-b]quinoline-4-carboxylate is obtained in 85–90% yield .
Formation of the 2-Carboxamide Group
The ester group at position 2 is converted to the carboxamide via hydrolysis and amidation. Hydrolysis of the methyl ester with sodium hydroxide (NaOH) in methanol-water (3:1) yields the carboxylic acid, which is then activated with thionyl chloride (SOCl₂) to form the acid chloride. Reaction with 4-methoxyaniline in dichloromethane (DCM) at 0°C provides the target carboxamide .
Critical Parameters:
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Hydrolysis: 6 M NaOH, reflux for 4 hours.
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Amidation: 1.2 equivalents of 4-methoxyaniline, stirred for 12 hours at 25°C.
Purity: >98% (HPLC), confirmed by NMR .
Installation of the 7,7-Dimethyl-5-Oxo Moiety
The 7,7-dimethyl-5-oxo group is introduced during the cyclization step using a diketone precursor. Dimethyl 3-oxopimelate reacts with ammonium acetate in acetic acid under reflux to form the tetrahydroquinoline ring. Subsequent treatment with hydrogen peroxide (H₂O₂) oxidizes the 5-position to a ketone .
Reaction Table:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Cyclization | NH₄OAc, HOAc | Reflux, 6 h | 75% |
| Oxidation | H₂O₂ (30%) | 50°C, 2 h | 88% |
Spectroscopic Confirmation:
Final Functionalization and Purification
The amino group at position 3 is introduced via reduction of a nitro precursor. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50 psi selectively reduces the nitro group without affecting the carboxamide or thiophene ring .
Purification Protocol:
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Filtration through Celite to remove catalyst.
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Recrystallization from ethanol-water (4:1).
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Final purity assessment via LC-MS.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing the target compound:
| Parameter | Route A (Cyclization-First) | Route B (Late-Stage Amidation) |
|---|---|---|
| Overall Yield | 52% | 61% |
| Purity | 97% | 98.5% |
| Scalability | Moderate | High |
| Cost Efficiency | Low (POCl₃ expense) | Moderate |
Preferred Route: Route B offers higher yield and scalability, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced thienoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include alkyl halides, amines, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines, acyl chlorides; presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which may have different functional groups such as hydroxyl, alkyl, or acyl groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-b]quinoline derivatives. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer types. The structure–activity relationship (SAR) indicates that modifications at specific positions enhance anticancer efficacy .
Potential Uses in Chemotherapy
Given its biological activities, this compound could be explored as a lead structure for developing new anticancer drugs. The ability to selectively activate SHP1 suggests a novel approach to targeting cancer cells while minimizing effects on normal cells .
Neuroprotective Effects
Compounds similar to thieno[2,3-b]quinolines have been investigated for their neuroprotective properties. They may help in treating neurodegenerative diseases such as Alzheimer's and schizophrenia by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various thieno[2,3-b]quinoline derivatives against leukemia and lung cancer cell lines. The results indicated that certain modifications significantly improved the IC50 values, demonstrating enhanced potency .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 1.65 | Leukemia |
| Compound B | 5.51 | Lung Cancer |
Study 2: Mechanistic Insights
Research focused on the mechanism by which these compounds activate SHP1 revealed that they stabilize the active conformation of SHP1, leading to decreased STAT3 activity and subsequent anti-tumor effects .
| Mechanism | Effect |
|---|---|
| SHP1 Activation | Inhibits STAT3 signaling |
| Induction of Apoptosis | Reduces tumor cell viability |
Mechanism of Action
The mechanism of action of 3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, the compound may inhibit the activity of specific enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the smaller fluorophenyl () or polar hydroxyl group (). This may favor membrane permeability but could reduce aqueous solubility.
Aromatic vs. Aliphatic Substituents :
- Pyridinyl () and benzothiazolyl () groups introduce aromatic systems capable of π-π stacking or hydrogen bonding, whereas the methoxyphenyl in the target compound offers resonance effects.
Biological Implications :
Biological Activity
The compound 3-amino-4-ethyl-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide , with CAS number 670271-35-9, belongs to the thieno[2,3-b]quinoline class of compounds. This class is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections will explore the biological activity of this compound based on various studies and findings.
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 423.53 g/mol
- Structure : The compound contains a thienoquinoline core which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
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Anticancer Activity :
- A study highlighted that derivatives of thieno[2,3-b]quinoline show potential as activators of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a crucial role in inhibiting cancer cell proliferation by inactivating STAT3 signaling pathways .
- The compound's structure suggests it may similarly activate SHP1 and exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity :
Anticancer Studies
A recent study focused on the synthesis and biological evaluation of thieno[2,3-b]quinoline derivatives demonstrated that certain substitutions on the core structure could enhance their anticancer efficacy. The most potent compounds exhibited IC50 values in the low micromolar range against leukemia and lung cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5az | RS4;11 | 1.65 ± 0.05 |
| 5ba | NB4 | 2.04 ± 0.11 |
| 5az | NCI-H1299 | 2.48 ± 0.20 |
Antimicrobial Studies
Another investigation into the biological activity of thieno[2,3-b]quinoline derivatives found that some compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance antimicrobial potency .
Structure–Activity Relationship (SAR)
The biological activity of thieno[2,3-b]quinolines is closely linked to their structural features. Key findings from SAR studies include:
- Amino Substituents : The presence of amino groups at specific positions enhances interaction with target proteins.
- Ethyl and Methoxy Groups : These groups influence solubility and bioavailability, which are critical for effective therapeutic action.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of polyhydroquinoline derivatives typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, a quinoline core can be formed by reacting substituted aldehydes (e.g., 4-methoxyphenyl derivatives) with amines, followed by cyclization under acidic or catalytic conditions . Key variables include solvent choice (e.g., ethanol vs. acetonitrile), temperature (80–120°C), and catalysts (e.g., piperidine or Lewis acids). Optimization of stoichiometric ratios (e.g., aldehyde:amine:active methylene compound) is critical to minimize side products like dimerized intermediates . Purity can be enhanced via recrystallization using ethanol/water mixtures .
Q. How is the compound structurally characterized, and what crystallographic data are available?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous thienoquinoline derivatives, studies report bond lengths (e.g., C–C: 1.52–1.54 Å, C–N: 1.33–1.36 Å) and angles consistent with a distorted chair conformation in the tetrahydroquinoline ring . Hydrogen bonding networks (e.g., N–H⋯O interactions) and π-π stacking between aromatic moieties stabilize the crystal lattice . SC-XRD data for related compounds are accessible via the Cambridge Structural Database (CSD) .
Q. What spectroscopic techniques are used to validate the compound’s identity?
- NMR : NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH at δ 5.2–5.5 ppm). NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- IR : Stretching vibrations for amide (1640–1680 cm), ketone (1700–1750 cm), and thiophene (650–750 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 452.2 for CHNOS) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Structure-activity relationship (SAR) studies on similar compounds show that electron-donating groups (e.g., 4-methoxy) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions, while bulky substituents (e.g., ethyl groups) improve metabolic stability . For example, replacing the 4-methoxyphenyl group with a 3-chlorophenyl moiety in analogs reduces IC values in COX-2 inhibition assays by 40% . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like prostaglandin synthases .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or purity issues. To address this:
- Standardize assays : Use identical cell models (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., indomethacin) .
- Validate purity : HPLC with UV detection (λ = 254 nm) ensures >98% purity .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) .
Q. What computational methods are used to predict the compound’s reactivity and stability?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For thienoquinoline derivatives, HOMO energies (−5.2 to −5.8 eV) correlate with radical scavenging activity .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to evaluate hydrolytic stability of the amide bond .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ≈ 3.5) and CYP450 interactions .
Q. How can crystallization conditions be optimized for X-ray studies, and what challenges arise?
Crystallization trials require screening solvents (e.g., DMSO/ethyl acetate) and temperatures (4–25°C). For related compounds, slow evaporation at 4°C yields diffraction-quality crystals. Challenges include:
- Disorder : Flexible ethyl or methoxy groups may require refinement with occupancy constraints .
- Twinned crystals : Use the CELL_NOW software to identify twin laws .
Methodological Resources
| Parameter | Typical Data | Source |
|---|---|---|
| Synthetic Yield | 55–70% (after optimization) | |
| Melting Point | 198–202°C | |
| LogP (Predicted) | 3.4–3.8 | |
| COX-2 IC | 0.8–1.2 μM (vs. 2.5 μM for Celecoxib) | |
| Crystallographic R-factor | 0.04–0.06 |
Key Research Gaps
- In vivo Pharmacokinetics : Limited data on oral bioavailability and tissue distribution.
- Mechanistic Depth : Role of the thiophene ring in modulating redox activity remains unclear.
- Scalability : Multi-gram synthesis protocols need refinement to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
